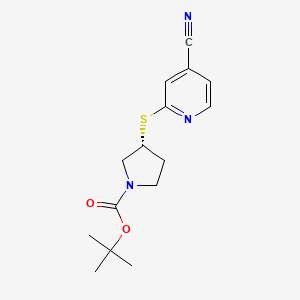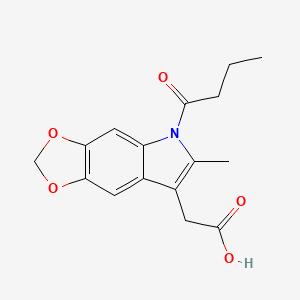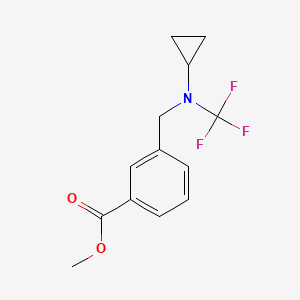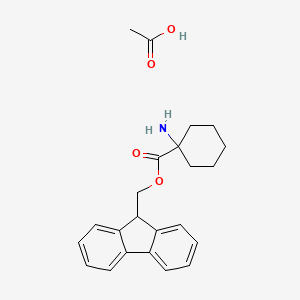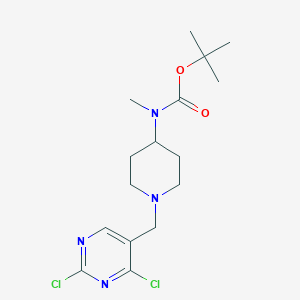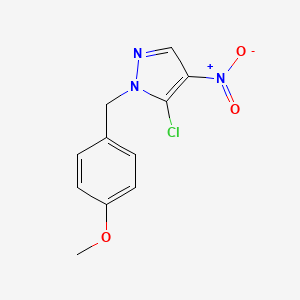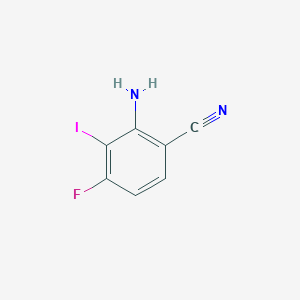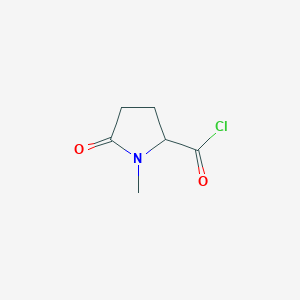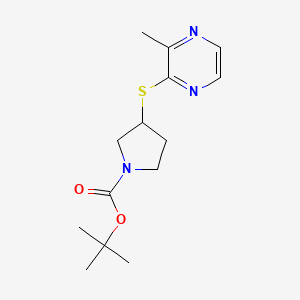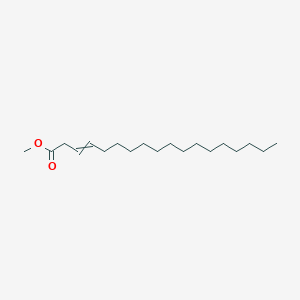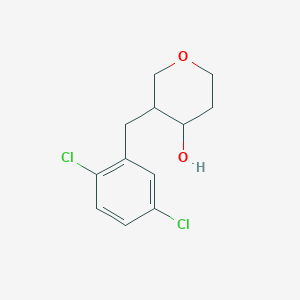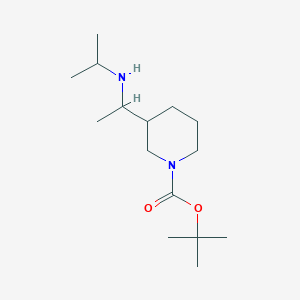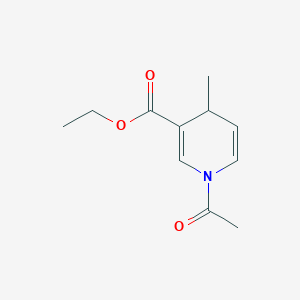
Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmacological properties, including their use as calcium channel blockers in the treatment of cardiovascular diseases . The structure of this compound includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and two double bonds.
Méthodes De Préparation
The synthesis of Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate can be achieved through the Hantzsch reaction, a well-known multicomponent reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt . The reaction conditions often include heating in an appropriate solvent in the presence of a protic or Lewis acid catalyst . Industrial production methods may involve optimization of these conditions to improve yield and efficiency.
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure . This mechanism is similar to other calcium channel blockers used in the treatment of hypertension and angina .
Comparaison Avec Des Composés Similaires
Ethyl 1-acetyl-4-methyl-1,4-dihydropyridine-3-carboxylate can be compared to other 1,4-dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine . These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications. For example, nifedipine is used primarily for the treatment of angina, while amlodipine is used for both hypertension and angina . The unique structural features of this compound may offer advantages in terms of selectivity and potency .
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
ethyl 1-acetyl-4-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(14)10-7-12(9(3)13)6-5-8(10)2/h5-8H,4H2,1-3H3 |
Clé InChI |
RAIOAGRBFVJGKT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C=CC1C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


